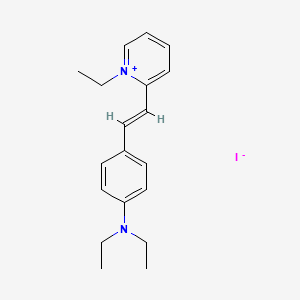
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic compound known for its unique optical properties. It belongs to the class of stilbazolium salts, which are widely studied for their nonlinear optical (NLO) properties. This compound is particularly noted for its high transparency in the visible and near-infrared regions, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves the Knoevenagel condensation reaction. This method includes the reaction of 4-(diethylamino)benzaldehyde with 1-ethyl-2-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like methanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a nonlinear optical material in photonic devices.
Biology: Investigated for its potential in bioimaging due to its optical properties.
Medicine: Explored for its use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of optical data storage and signal processing devices
作用機序
The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide involves its interaction with light. The compound exhibits strong nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its ability to interact with light, making it effective in applications such as second harmonic generation (SHG) and other NLO processes .
類似化合物との比較
Similar Compounds
- 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 4-[2-(4-Dimethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 1-Ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-pyridinium iodide
Uniqueness
Compared to similar compounds, 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide stands out due to its high transparency in the visible and near-infrared regions, as well as its stability under various conditions. These properties make it particularly suitable for advanced photonic and optoelectronic applications .
特性
CAS番号 |
57439-27-7 |
|---|---|
分子式 |
C19H25IN2 |
分子量 |
408.3 g/mol |
IUPAC名 |
N,N-diethyl-4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C19H25N2.HI/c1-4-20(5-2)19-14-11-17(12-15-19)10-13-18-9-7-8-16-21(18)6-3;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WZHBDOPQGWBNEU-UHFFFAOYSA-M |
異性体SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-] |
正規SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
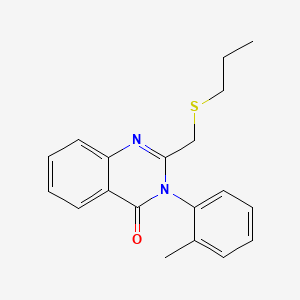
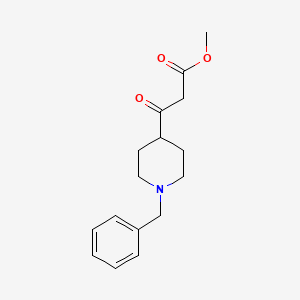
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)

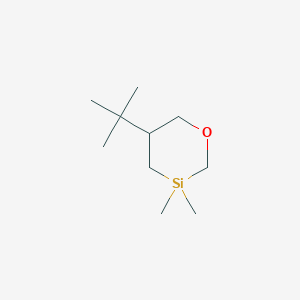
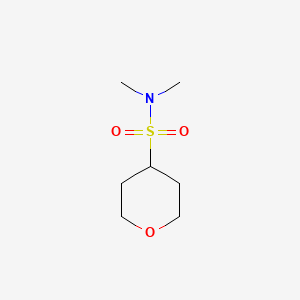
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
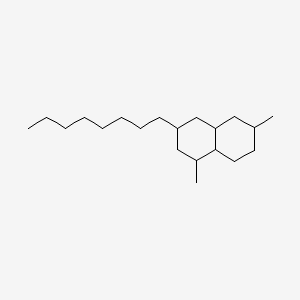
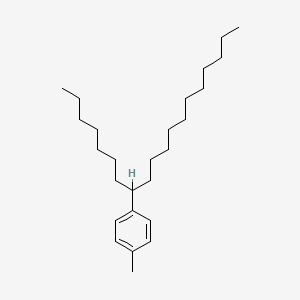
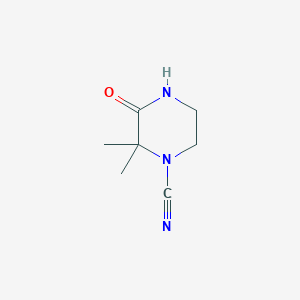
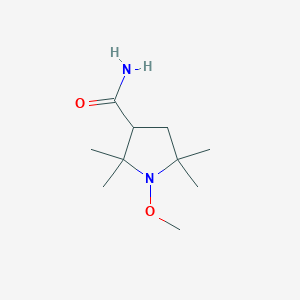
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
